
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine, also known as CDP-6-NO2, is a compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. CDP-6-NO2 is a nitric oxide (NO) donor, which means that it can release NO in a controlled manner, making it a useful tool for studying the biological effects of NO.
作用机制
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine releases NO in a controlled manner, which can then interact with various biological molecules and pathways. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. By releasing NO in a controlled manner, this compound can modulate these processes and potentially have therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that this compound can improve blood flow, reduce blood pressure, and protect against ischemic injury.
实验室实验的优点和局限性
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine has several advantages as a tool for laboratory experiments. It is stable and easy to handle, and its controlled release of NO allows for precise modulation of biological processes. However, this compound also has some limitations, including its relatively high cost and potential toxicity at high concentrations.
未来方向
There are several potential future directions for research on N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine. One area of interest is the development of novel delivery systems for this compound, which could improve its efficacy and reduce its toxicity. Another area of interest is the exploration of this compound's potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on various biological pathways.
合成方法
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One of the most commonly used methods is the chemical synthesis method, which involves the reaction between 2,4-dinitrofluorobenzene and 6-aminohexanoic acid. This reaction produces the intermediate 6-(2,4-dinitrophenylamino)hexanoic acid, which is then coupled with glucosamine to produce this compound.
科学研究应用
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to have a range of biological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. In agriculture, this compound has been used as a plant growth regulator, improving crop yield and quality. In environmental science, this compound has been used as a tool for studying the effects of NO on ecosystems.
属性
CAS 编号 |
103083-55-2 |
|---|---|
分子式 |
C19H26N4O12 |
分子量 |
502.4 g/mol |
IUPAC 名称 |
3,5-dinitro-2-[[6-oxo-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]amino]benzoic acid |
InChI |
InChI=1S/C19H26N4O12/c24-8-12-15(26)16(27)17(28)18(35-12)21-13(25)4-2-1-3-5-20-14-10(19(29)30)6-9(22(31)32)7-11(14)23(33)34/h6-7,12,15-18,20,24,26-28H,1-5,8H2,(H,21,25)(H,29,30)/t12-,15-,16+,17-,18?/m1/s1 |
InChI 键 |
AISZDEOVMGWSKK-OFSFNKJUSA-N |
手性 SMILES |
C1=C(C=C(C(=C1C(=O)O)NCCCCCC(=O)NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=C(C=C(C(=C1C(=O)O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=C(C=C(C(=C1C(=O)O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
同义词 |
DNCP-AHGA N-(6-(2-carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(8R,9S,13S,14S)-17-methoxy-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene](/img/structure/B22492.png)
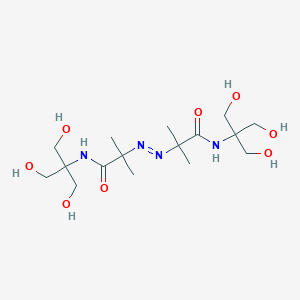
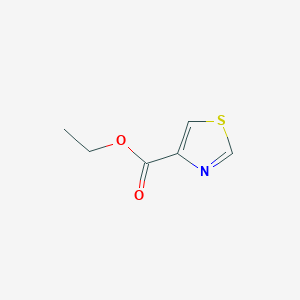
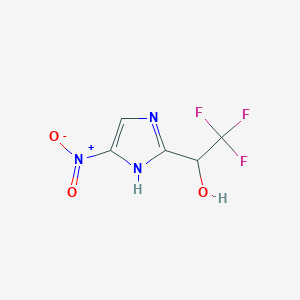
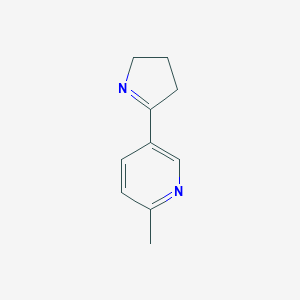

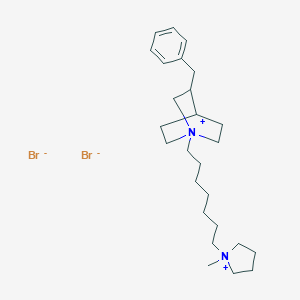
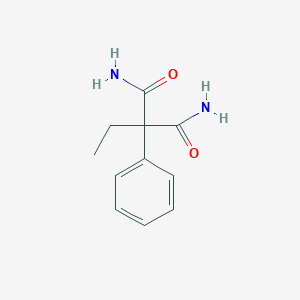
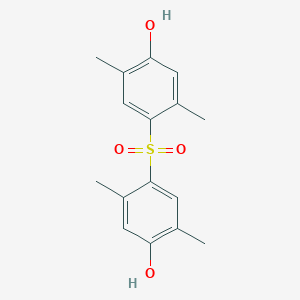
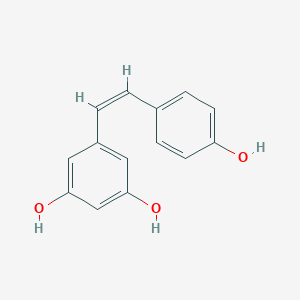
![[3-(Aminomethyl)-2,2,5,5-tetramethylpyrrolidin-1-yl]oxidanyl](/img/structure/B22524.png)

